molecular formula C13H14N2O3 B2907356 Ethyl8-methyl-4,5-dihydro-1H-furo[2,3-g]indazole-7-carboxylate CAS No. 903163-04-2

Ethyl8-methyl-4,5-dihydro-1H-furo[2,3-g]indazole-7-carboxylate

Cat. No.: B2907356
CAS No.: 903163-04-2
M. Wt: 246.266
InChI Key: LJDCFYUTVHVXDW-UHFFFAOYSA-N
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Description

Ethyl8-methyl-4,5-dihydro-1H-furo[2,3-g]indazole-7-carboxylate is a heterocyclic compound featuring a fused furoindazole core with a methyl substituent at position 8 and an ethyl carboxylate group at position 5. Its structure combines a dihydrofuran ring fused to an indazole system, a motif that is relatively underexplored in the literature.

Properties

IUPAC Name

ethyl 8-methyl-4,5-dihydro-1H-furo[2,3-g]indazole-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-3-17-13(16)12-7(2)10-9(18-12)5-4-8-6-14-15-11(8)10/h6H,3-5H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJDCFYUTVHVXDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(O1)CCC3=C2NN=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl8-methyl-4,5-dihydro-1H-furo[2,3-g]indazole-7-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a hydrazone with dihydrofuran can yield the desired indazole derivative . The reaction conditions often require heating and the use of solvents like dimethylformamide (DMF) to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-methyl-4,5-dihydro-1H-furano[2,3-g]indazole-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the furan or indazole rings, potentially altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Mechanism of Action

The mechanism by which Ethyl8-methyl-4,5-dihydro-1H-furo[2,3-g]indazole-7-carboxylate exerts its effects is not fully understood. its structure suggests potential interactions with various molecular targets, including enzymes and receptors. The furan and indazole rings may facilitate binding to specific proteins, influencing biological pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s key structural features—fused heterocyclic rings, substituent positioning, and functional groups—invite comparison with carbazoles, quinolines, and related derivatives. Below, we analyze these similarities and differences in synthesis, spectral properties, and biological activity.

Structural and Functional Group Comparisons
Compound Class Core Structure Key Substituents Functional Groups Reference
Furoindazole derivative Furo[2,3-g]indazole 8-CH3, 7-COOEt Ethyl carboxylate, methyl N/A
Carbazole derivatives Carbazole (e.g., 7b, 9a-c) 6-aryl, 3-NO2, 1/4-CH3 Nitro, methoxy, tert-butyl esters
Dihydrothieno[2,3-g]quinolines Dihydrothieno[2,3-g]quinoline Substituents at positions 4,9 Aldehyde, methyl

Key Observations :

  • Fused Ring Systems: The furoindazole core shares topological similarities with carbazoles (three fused rings) and dihydrothienoquinolines (a sulfur-containing fused system). These systems are often associated with planar geometries conducive to π-π stacking, which influences both material properties (e.g., charge transport) and biological interactions (e.g., DNA intercalation) .
  • Substituent Effects: The ethyl carboxylate group in the target compound contrasts with the nitro, methoxy, or tert-butyl groups in carbazoles .

Key Observations :

  • Carbazoles (e.g., 9a-c) are synthesized via Suzuki-Miyaura cross-coupling, a method adaptable to introducing diverse aryl groups . This approach could theoretically apply to the target compound if boronic acid derivatives of furoindazole were available.
  • Dihydrothienoquinolines employ cycloaddition strategies, suggesting that analogous routes might construct the furoindazole core through furan-indazole ring fusion .

Key Observations :

  • Dihydrothieno[2,3-g]quinolines exhibit potent cytotoxicity (e.g., sub-µM IC50), attributed to their planar fused systems interfering with DNA replication .
  • Carbazoles with electron-withdrawing groups (e.g., 7b’s nitro substituent) may enhance stability or target affinity, a strategy that could be applied to optimize the target compound’s bioactivity .

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